methyl (5S,7S)-5-(((benzyloxy)carbonyl)amino)-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-8-methyl-4-oxononanoate
Description
Methyl (5S,7S)-5-(((benzyloxy)carbonyl)amino)-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-8-methyl-4-oxononanoate is a structurally complex synthetic intermediate featuring multiple functional groups, including a benzyloxycarbonyl (Cbz) protective group, methoxypropoxy ether linkages, and a methyl ester. For example, the Cbz group is a common protective strategy for amines in organic synthesis, as noted in corrected nomenclature for similar compounds .
Properties
Molecular Formula |
C31H43NO8 |
|---|---|
Molecular Weight |
557.7 g/mol |
IUPAC Name |
methyl (5S,7S)-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-4-oxo-5-(phenylmethoxycarbonylamino)nonanoate |
InChI |
InChI=1S/C31H43NO8/c1-22(2)25(18-24-12-14-28(37-4)29(19-24)39-17-9-16-36-3)20-26(27(33)13-15-30(34)38-5)32-31(35)40-21-23-10-7-6-8-11-23/h6-8,10-12,14,19,22,25-26H,9,13,15-18,20-21H2,1-5H3,(H,32,35)/t25-,26-/m0/s1 |
InChI Key |
HFOZTYJAWAPZND-UIOOFZCWSA-N |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H](C(=O)CCC(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(=O)CCC(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5S,7S)-5-(((benzyloxy)carbonyl)amino)-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-8-methyl-4-oxononanoate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core nonanoate structure, followed by the introduction of the benzyloxycarbonyl and amino groups. The methoxy and oxononanoate groups are then added through a series of substitution and oxidation reactions. The final product is obtained after purification through techniques such as chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification methods. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (5S,7S)-5-(((benzyloxy)carbonyl)amino)-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-8-methyl-4-oxononanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional carbonyl or hydroxyl groups, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Methyl (5S,7S)-5-(((benzyloxy)carbonyl)amino)-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-8-methyl-4-oxononanoate has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its functional groups allow it to interact with various biomolecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism by which methyl (5S,7S)-5-(((benzyloxy)carbonyl)amino)-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-8-methyl-4-oxononanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in these interactions can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Data Limitations
While direct data on the target compound are sparse, inferences are drawn from structurally related molecules:
- Solubility : Estimated logP > 4 (highly lipophilic due to methoxypropoxy and benzyl groups), limiting aqueous solubility but favoring blood-brain barrier penetration.
- Stability : The Cbz group is acid-labile, requiring neutral conditions during synthesis, whereas the methyl ester is base-sensitive .
Biological Activity
Methyl (5S,7S)-5-(((benzyloxy)carbonyl)amino)-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-8-methyl-4-oxononanoate is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article reviews the compound's biological mechanisms, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes several functional groups:
- Molecular Formula : C31H43NO8
- Molecular Weight : 557.7 g/mol
- IUPAC Name : methyl (5S,7S)-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-4-oxo-5-(phenylmethoxycarbonylamino)nonanoate
This intricate structure allows for various interactions with biological targets, which is essential for its pharmacological effects.
The biological activity of this compound is primarily mediated through interactions with specific molecular targets such as enzymes, receptors, and other biomolecules. The functional groups within the compound facilitate both covalent and non-covalent bonding with these targets, leading to alterations in their activity or function.
Potential Mechanisms Include :
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It might act as an agonist or antagonist at various receptor sites.
- Signal Transduction Interference : The compound could disrupt signaling pathways associated with cell proliferation and migration.
Biological Activity and Pharmacological Effects
Recent studies have highlighted the potential therapeutic applications of this compound in various fields including oncology and neurology.
Case Studies and Findings
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anti-Cancer | Potential inhibition of cancer cell migration and invasion through modulation of EMT pathways. |
| Neuroprotection | Possible cytotoxic effects on neuroblastoma cells indicating potential therapeutic applications. |
Q & A
Q. What are the recommended synthetic routes for methyl (5S,7S)-5-(((benzyloxy)carbonyl)amino)-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-8-methyl-4-oxononanoate?
- Methodological Answer : The synthesis of structurally similar complex esters often involves multi-step processes, including:
- Stereoselective coupling : Use of chiral auxiliaries or catalysts to establish stereocenters (e.g., (5S,7S) configuration).
- Protection/deprotection strategies : Benzyloxycarbonyl (Cbz) groups are commonly used for amine protection, requiring acidic or catalytic hydrogenation for removal .
- Esterification : Methyl esterification via Mitsunobu reactions or nucleophilic acyl substitution under anhydrous conditions .
- Key intermediates : Analogous spiro compounds (e.g., ) suggest the use of oxazolidinones or lactones as intermediates.
Q. How can researchers validate the stereochemical integrity of this compound during synthesis?
- Methodological Answer :
- Chiral HPLC : Compare retention times with enantiomerically pure standards.
- NMR spectroscopy : Analyze coupling constants (e.g., ) and NOE correlations to confirm spatial arrangements .
- X-ray crystallography : For unambiguous confirmation, grow single crystals in non-polar solvents (e.g., hexane/ethyl acetate mixtures) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile), lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of vapors, especially during solvent removal steps .
- Storage : Keep in tightly sealed containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can Bayesian optimization improve the yield of this compound’s critical synthetic step?
- Methodological Answer : Bayesian optimization algorithms efficiently explore reaction parameter spaces (e.g., temperature, catalyst loading, solvent ratios) with minimal experiments:
- Design parameters : Vary equivalents of reagents (e.g., coupling agents) and reaction time.
- Output metrics : Maximize yield while minimizing byproduct formation (monitored via LC-MS).
- Case study : highlights a 30% yield improvement in similar esterifications using this approach .
Q. What strategies resolve contradictions in spectroscopic data for structural confirmation?
- Methodological Answer : Discrepancies between predicted and observed spectral data (e.g., IR carbonyl stretches, C NMR shifts) may arise from:
- Conformational flexibility : Use variable-temperature NMR to identify dynamic effects.
- Impurity profiling : Compare HPLC traces with synthetic intermediates to detect unreacted starting materials .
- Computational validation : DFT calculations (e.g., Gaussian 16) predict /C NMR chemical shifts for comparison .
Q. How do steric and electronic effects influence the reactivity of the 4-methoxy-3-(3-methoxypropoxy)benzyl substituent?
- Methodological Answer :
- Steric effects : The bulky benzyl group may hinder nucleophilic attacks at the ester carbonyl, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Electronic effects : Methoxy groups donate electron density via resonance, stabilizing intermediates during acyl transfers.
- Experimental validation : Kinetic studies using Hammett plots or isotopic labeling (e.g., O) to track reaction pathways .
Q. What computational tools predict the environmental persistence or toxicity of this compound?
- Methodological Answer :
- Software : Use EPI Suite or TEST (Toxicity Estimation Software Tool) to estimate biodegradability (e.g., BIOWIN model) and ecotoxicity (e.g., LC50 for aquatic organisms).
- Limitations : Predicted data (e.g., ) should be validated with in vitro assays (e.g., Microtox) due to lack of experimental ecotoxicity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
